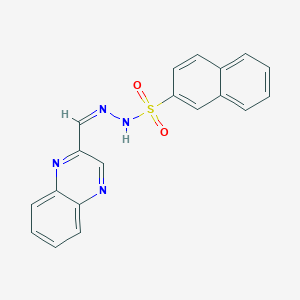

N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide

説明

Synthesis Analysis

The synthesis of N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide and similar compounds involves strategic functionalization of the naphthalene and quinoxaline cores. Methods typically focus on the fusion of aromatic rings, benzene, and pyrazine to form the quinoxaline structure, followed by modifications to introduce the sulfonohydrazide group (Pereira et al., 2015). These synthesis routes are crucial for tailoring the compound’s properties for specific applications.

Molecular Structure Analysis

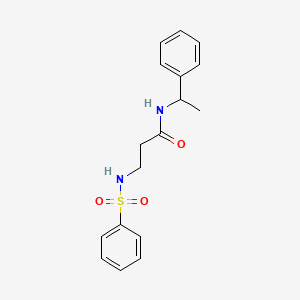

The molecular structure of N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide is characterized by its extensive conjugated system, which includes a quinoxaline nucleus and a naphthalenesulfonic acid derivative. This structure is pivotal for its chemical reactivity and physical properties. The planarity and π-conjugation of the quinoxaline and naphthalene units facilitate interactions with various biological and chemical entities, enhancing its utility in diverse applications (Chlebosz et al., 2023).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by the presence of the quinoxaline and sulfonohydrazide groups. It participates in various chemical reactions, including C-H functionalization, which is facilitated by its heterocyclic and sulfonamide components. These reactions are significant in synthesizing pharmaceuticals and materials with enhanced properties. The compound's ability to undergo heterogeneous catalysis reactions, particularly in the formation of C-B/Si/P/RF/X/Se bonds, highlights its versatility in chemical synthesis (Yang et al., 2023).

Physical Properties Analysis

The physical properties of N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide, such as solubility, melting point, and thermal stability, are critical for its applications in organic electronics and materials science. The compound exhibits specific trends in solubility and crystal morphology, which are influenced by its molecular structure. The presence of the quinoxaline and sulfonohydrazide groups affects its self-assembly and electronic properties, making it suitable for use in semiconductors, sensors, and other electronic devices (Chlebosz et al., 2023).

Chemical Properties Analysis

N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide's chemical properties, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox characteristics, are dictated by its functional groups. These properties enable its use in diverse chemical reactions, including synthesis and modification of organic molecules. Its ability to act as a ligand in coordination chemistry further expands its utility in the development of new materials and catalytic systems (Futuro et al., 2018).

科学的研究の応用

Biomedical and Antimicrobial Applications

Quinoxaline derivatives, including N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide, are recognized for their extensive biomedical applications. Their antimicrobial activities and potential in treating chronic and metabolic diseases highlight their significance in medicinal chemistry. Modifications of the quinoxaline structure can lead to a wide range of biomedical uses, suggesting potential applications of N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide in these areas (Pereira et al., 2015).

Material Science and Organic Electronics

In material science, quinoxaline derivatives exhibit unique properties useful for organic electronics. Novel quinoxaline derivatives have been synthesized for red light emitting materials in organic light emitting diodes (OLEDs), showing promising results for stable and efficient red emitting devices. This suggests potential applications of N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide in developing materials for OLEDs and other electronic applications (Jang et al., 2011).

Corrosion Inhibition

Quinoxaline derivatives have also been explored for their corrosion inhibition properties. Computational and electrochemical analysis has shown that certain quinoxaline compounds are effective corrosion inhibitors for mild steel in acidic media. This opens up possibilities for N'-(2-quinoxalinylmethylene)-2-naphthalenesulfonohydrazide to be used in corrosion protection applications, given its structural similarity to these effective inhibitors (Saraswat & Yadav, 2020).

特性

IUPAC Name |

N-[(Z)-quinoxalin-2-ylmethylideneamino]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c24-26(25,17-10-9-14-5-1-2-6-15(14)11-17)23-21-13-16-12-20-18-7-3-4-8-19(18)22-16/h1-13,23H/b21-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUGHIOIPYKPFV-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN=CC3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N/N=C\C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(Z)-quinoxalin-2-ylmethylidene]naphthalene-2-sulfonohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)

![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)

![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)

![methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)

![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)

![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4625360.png)